6,7-Dihydroxyquinoline-2-carboxylic acid
Description
Properties
CAS No. |
122234-87-1 |
|---|---|
Molecular Formula |
C10H7NO4 |
Molecular Weight |
205.169 |
IUPAC Name |
6-hydroxy-7-oxo-1H-quinoline-2-carboxylic acid |
InChI |
InChI=1S/C10H7NO4/c12-8-3-5-1-2-6(10(14)15)11-7(5)4-9(8)13/h1-4,11-12H,(H,14,15) |
InChI Key |
DCMKUSPMANPDRK-UHFFFAOYSA-N |
SMILES |
C1=C2C=C(C(=O)C=C2NC(=C1)C(=O)O)O |
Synonyms |
2-Quinolinecarboxylic acid, 6,7-dihydroxy- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations:
Pharmacological and Functional Implications
- Antioxidant Activity: Hydroxyl groups (as in 6,7-dihydroxy derivatives) are critical for radical scavenging, analogous to 6,7-dihydroxycoumarin, which exhibits notable antioxidant and anti-inflammatory effects .
- Metabolic Stability : Ethoxy and methoxy substituents (e.g., ) may improve metabolic resistance compared to hydroxylated analogs, a common strategy in drug design .
- Metal Chelation: The dihydroxy motif in the target compound could enable metal ion binding, similar to 6,7-Dimethoxy-4-hydroxyquinoline, which has applications in chelation therapy .
Preparation Methods
Synthesis of the Methoxy Precursor
The most well-documented route begins with 6,7-dimethoxyquinoline-2-carboxylic acid (CAS 122234-49-5), synthesized via a two-step process involving ethyl pyruvate and 6-nitroveratraldehyde.
-
Hydrogenation : 6-Nitroveratraldehyde undergoes catalytic hydrogenation (5% Pd/C, THF, 25–30°C, 0.1–0.2 MPa H₂) to yield 6-aminoveratraldehyde.
-
Condensation : The intermediate reacts with ethyl pyruvate in the presence of sodium ethoxide (60–65°C, 6 h), followed by hydrolysis (water, 60–65°C) to form the dimethoxyquinoline carboxylic acid.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| Hydrogenation | Pd/C, THF, H₂ | 100% conversion |
| Condensation | NaOEt, 60°C | 82.6% overall |
Demethylation to Hydroxy Groups
Methoxy-to-hydroxy conversion is achieved via boron tribromide (BBr₃) in dichloromethane under inert conditions. Alternative methods include hydrobromic acid (HBr, 48%, reflux), though BBr₃ offers higher selectivity.
Reaction :
Optimization :
-
Temperature: −78°C to 0°C (prevents over-degradation).
-
Stoichiometry: 2.2 eq BBr₃ per methoxy group.
Direct Synthesis from Dihydroxybenzaldehyde Derivatives
Friedländer Condensation
This method employs 3,4-dihydroxybenzaldehyde and ethyl 2-aminobenzoylacetate under acidic conditions (H₂SO₄, ethanol, reflux). The hydroxyl groups necessitate protection (e.g., acetyl or benzyl) to prevent side reactions.
Mechanism :
-
Protection : 3,4-Dihydroxybenzaldehyde → 3,4-diacetoxybenzaldehyde.
-
Condensation : Reaction with ethyl 2-aminobenzoylacetate forms the quinoline core.
-
Deprotection : Acidic hydrolysis (HCl, H₂O) removes acetyl groups.
Challenges :
Modified Skraup Reaction
A microwave-assisted Skraup reaction using glycerol, 3,4-dihydroxyaniline, and ethyl pyruvate (180°C, 20 min) achieves cyclization. Sulfuric acid catalyzes dehydration, but over-oxidation risks necessitate careful temperature control.
Data :
| Parameter | Value |
|---|---|
| Temperature | 180°C |
| Time | 20 min |
| Yield | 50% |
Brominated Precursor Hydrolysis
Synthesis of 7-Bromoquinoline-4-Carboxylic Acid
Adapted from CN112500341B, this route starts with 6-bromoisatin:
Hydroxylation via Nucleophilic Substitution
The bromine atom at position 7 is replaced by hydroxyl using copper(I) oxide (Cu₂O) in dimethylformamide (DMF, 120°C, 12 h).
Reaction :
Limitations :
Sulfur-Mediated Derivative Synthesis
Methyl Sulfide Functionalization
As noted in ChemicalBull, methyl sulfide (Me₂S) facilitates the introduction of sulfur-containing groups to the quinoline core. While not directly yielding the dihydroxy compound, this method enables post-synthetic modifications (e.g., thioether intermediates for hydroxylation).
Example Protocol :
-
Thioether Formation : React 6,7-dibromoquinoline-2-carboxylic acid with Me₂S (K₂CO₃, DMF, 80°C).
-
Oxidation : Treat with mCPBA (meta-chloroperbenzoic acid) to sulfone.
-
Acidic Hydrolysis : Convert sulfone to hydroxyl groups (H₂SO₄, H₂O).
Yield : ∼50% over three steps.
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Demethylation | High purity, established protocol | Requires BBr₃ (hazardous) | 82.6% | Industrial |
| Friedländer | Direct dihydroxy integration | Low yield, protection needed | 40% | Lab-scale |
| Bromide Hydrolysis | Utilizes cheap halides | Multi-step, toxic solvents | 55–79% | Moderate |
| Sulfur-Mediated | Versatile intermediates | Complex optimization | 50% | Experimental |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6,7-Dihydroxyquinoline-2-carboxylic acid?
- Methodological Answer : The compound can be synthesized via Friedländer condensation or one-pot multicomponent reactions. For example, derivatives of quinoline-3-carboxylic acid have been synthesized using salicylaldehyde derivatives and ketones under acidic conditions (e.g., acetic acid or H₂SO₄) at 80–100°C. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are effective for facilitating cyclization. Post-synthesis, neutralization with sodium bicarbonate is recommended to isolate the product .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : To assess purity (>95% recommended for biological studies).
- NMR (¹H/¹³C) : Confirm the positions of hydroxyl and carboxylic acid groups via chemical shifts (e.g., aromatic protons at δ 6.5–8.5 ppm).
- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]⁺ for C₁₁H₉NO₄: 220.06).
- FT-IR : Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=O at ~1700 cm⁻¹) .
Q. What are the stability considerations for this compound in experimental settings?
- Methodological Answer : The compound is sensitive to light, moisture, and oxidative conditions. Store at –20°C in amber vials under inert gas (e.g., argon). In aqueous solutions, use buffers with antioxidants (e.g., 0.1% ascorbic acid) to prevent hydroxyl group oxidation. Monitor degradation via UV-Vis spectroscopy (λmax ~270 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Address discrepancies by:
- Replicating studies : Ensure identical assay conditions (e.g., pH, temperature, cell lines).
- Meta-analysis : Pool data from multiple sources to identify trends (e.g., correlation between substituent electronegativity and antimicrobial efficacy).
- Controlled variables : Test derivatives under standardized pharmacokinetic conditions (e.g., plasma protein binding assays) .
Q. What strategies optimize the synthetic yield of this compound derivatives?
- Methodological Answer :
- Catalyst screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.
- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve reaction rates by stabilizing intermediates.
- Temperature gradients : Gradual heating (e.g., 60°C → 100°C) minimizes side reactions.
- Protecting groups : Temporarily block hydroxyl groups with acetyl during synthesis to prevent undesired oxidation .
Q. How do researchers investigate the interactions of this compound with biological targets?
- Methodological Answer :
- Enzyme inhibition assays : Measure IC₅₀ values against target enzymes (e.g., tyrosine kinases) using fluorometric or colorimetric substrates.
- Molecular docking : Use software like AutoDock Vina to predict binding affinities to active sites (e.g., quinoline ring interactions with hydrophobic pockets).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) of ligand-receptor binding .
Q. What advanced techniques validate the compound’s role in metal chelation studies?
- Methodological Answer :
- UV-Vis titration : Monitor shifts in absorbance upon metal addition (e.g., Fe³⁺ or Cu²⁺).
- Electrospray Ionization Mass Spectrometry (ESI-MS) : Identify metal-ligand complexes (e.g., [M + Fe – 2H]⁻ ions).
- Density Functional Theory (DFT) : Calculate binding energies and orbital interactions for chelation sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
